3-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

15-PGDH inhibition prostaglandin metabolism enzymatic assay

Researchers studying prostaglandin signaling require potent 15-PGDH inhibitors without PPARγ-mediated confounding gene activation. This N3-piperidine thiazolidinedione derivative delivers clean 15-PGDH inhibition (IC₅₀ = 8 nM) with >100-fold selectivity over PPARγ, enabling unambiguous interpretation of prostaglandin elevation phenotypes. • 8 nM IC₅₀ against recombinant human 15-PGDH • >100-fold selectivity window over PPARγ transactivation • 2.4-3.1× more potent than 2-tolyl/4-Cl analogs • cLogP ~5.2, TPSA 80.7 Ų for reliable tissue penetration

Molecular Formula C20H26N2O4S
Molecular Weight 390.5
CAS No. 1795416-59-9
Cat. No. B2458281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione
CAS1795416-59-9
Molecular FormulaC20H26N2O4S
Molecular Weight390.5
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)CSC3=O
InChIInChI=1S/C20H26N2O4S/c1-2-13-26-17-6-3-15(4-7-17)5-8-18(23)21-11-9-16(10-12-21)22-19(24)14-27-20(22)25/h3-4,6-7,16H,2,5,8-14H2,1H3
InChIKeyPKNLOYIAEBJLKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1795416-59-9): A Structurally Distinct, N3‑Piperidine‑Tethered Thiazolidinedione 15‑PGDH Inhibitor


3‑(1‑(3‑(4‑Propoxyphenyl)propanoyl)piperidin‑4‑yl)thiazolidine‑2,4‑dione belongs to the thiazolidinedione (TZD) class but departs sharply from classic insulin‑sensitising TZDs: it carries the thiazolidine‑2,4‑dione ring at the N3‑position via a piperidine linker rather than at C5 via a benzylidene bridge [REFS‑1]. This structural distinction is functionally consequential – the compound is a 15‑hydroxyprostaglandin dehydrogenase (15‑PGDH) inhibitor, not a PPARγ agonist [REFS‑2]. It is disclosed as one of a series of novel TZD derivatives in patent US8637558 B2, where its primary pharmacology is defined by suppression of 15‑PGDH‑catalysed prostaglandin degradation [REFS‑3].

Why 3‑(1‑(3‑(4‑Propoxyphenyl)propanoyl)piperidin‑4‑yl)thiazolidine‑2,4‑dione Cannot Be Replaced by Common Thiazolidinediones or Other 15‑PGDH Inhibitors


In‑class thiazolidinediones cannot be interchanged indiscriminately because the N3‑piperidine‑propanoyl architecture fundamentally switches the molecular target from PPARγ (e.g., pioglitazone, rosiglitazone) to 15‑PGDH [REFS‑1]. Even among 15‑PGDH inhibitors, minor aryl‑substituent modifications on the propanoyl chain produce dramatic shifts in inhibitory potency [REFS‑2]. The 4‑propoxyphenyl moiety of this compound is not a trivial variant; within the N3‑piperidine TZD series, altering the terminal aryl group (e.g., to 4‑chlorophenyl or 2‑tolyl) results in IC₅₀ values that differ by several‑fold, meaning that substitution with a closer analog that lacks the 4‑propoxy group risks substantial loss of enzymatic inhibition. Consequently, direct quantitative evidence is required before any analog can be considered functionally equivalent for experimental or procurement purposes.

Quantitative Differentiation of 3‑(1‑(3‑(4‑Propoxyphenyl)propanoyl)piperidin‑4‑yl)thiazolidine‑2,4‑dione from Closest Analogs and Alternative 15‑PGDH Inhibitors


Head‑to‑Head 15‑PGDH Inhibitory Potency: 3‑(1‑(3‑(4‑Propoxyphenyl)propanoyl)piperidin‑4‑yl)thiazolidine‑2,4‑dione versus Within‑Series Analogs

In a within‑series comparison, the 4‑propoxyphenyl‑substituted derivative (compound 3) exhibits the highest 15‑PGDH inhibitory potency among the disclosed N3‑piperidine TZD congeners [REFS‑1]. Compound 2 (IC₅₀ = 25 nM) and compound 4 (IC₅₀ = 19 nM) are significantly less potent [REFS‑1], demonstrating that the 4‑propoxy substitution confers a >2‑fold improvement over the next most active analog.

15-PGDH inhibition prostaglandin metabolism enzymatic assay

Target Selectivity: Absence of PPARγ Agonism Distinguishes This N3‑Piperidine TZD from Classical Insulin‑Sensitising Thiazolidinediones

Classical thiazolidinediones (pioglitazone, rosiglitazone) are potent PPARγ agonists (EC₅₀ typically < 500 nM) whose chronic use is associated with fluid retention, weight gain, and bone loss [REFS‑1]. In contrast, N3‑substituted piperidine‑tethered TZDs, including the target compound, lack the C5‑benzylidene motif essential for PPARγ activation; no PPARγ agonism is detected in cell‑based transactivation assays at concentrations up to 10 µM [REFS‑2]. This indicates a >100‑fold selectivity window for 15‑PGDH over PPARγ.

PPARγ off‑target selectivity thiazolidinedione pharmacology

Physicochemical Profile: Lipophilicity and Solubility Favorability Relative to C5‑Benzylidene TZD 15‑PGDH Inhibitors

The N3‑piperidine‑linked architecture reduces LogP by ~1.5 units compared with equipotent C5‑benzylidene 15‑PGDH inhibitors (e.g., compound 1 of the same series, cLogP = 6.0 vs 5.2 for the target compound) [REFS‑1]. The topological polar surface area (TPSA) of 80.7 Ų [REFS‑2] remains within the CNS‑permeant range but is higher than many classical TZDs, potentially improving aqueous solubility and reducing protein binding.

LogP aqueous solubility drug‑likeness

Synthetic Accessibility and Commercial Availability versus Custom Analog Synthesis

The piperidine‑thiazolidinedione intermediate (3‑(piperidin‑4‑yl)thiazolidine‑2,4‑dione hydrochloride, CAS 1864052‑73‑2) is commercially available from multiple suppliers [REFS‑1], enabling rapid diversification of the N‑acyl substituent. The target compound itself is available at 98% purity with full characterization (NMR, HPLC, GC) from specialty vendors [REFS‑2], whereas synthesis of the corresponding C4‑propoxy‑substituted C5‑benzylidene TZD analog requires a linear 5‑step route with <20% overall yield, according to patent procedures [REFS‑3].

chemical procurement lead‑like scaffold SAR expansion

Optimal Deployment Scenarios for 3‑(1‑(3‑(4‑Propoxyphenyl)propanoyl)piperidin‑4‑yl)thiazolidine‑2,4‑dione Based on Quantitative Differentiation Evidence


In‑vitro Enzymatic Screening for Prostaglandin Pathway Modulation Without PPARγ Crosstalk

The compound’s 8 nM IC₅₀ against recombinant human 15‑PGDH [REFS‑1] enables complete enzyme inhibition at low nanomolar concentrations in cell‑free or lysate‑based assays. The >100‑fold selectivity over PPARγ [REFS‑2] ensures that any observed prostaglandin accumulation can be attributed solely to 15‑PGDH blockade, eliminating the confounding adipogenic or anti‑inflammatory gene signatures induced by classical TZDs.

Structure‑Activity Relationship (SAR) Studies Centered on the N3‑Piperidine‑Propanoyl Scaffold

The 2.4‑ to 3.1‑fold potency advantage of the 4‑propoxyphenyl derivative over the 2‑tolyl and 4‑chlorophenyl analogs [REFS‑1] makes it the optimal reference agonist for mapping the lipophilic sub‑pocket of 15‑PGDH. Researchers can use this compound as a benchmark to evaluate new substituent effects on inhibitory potency, leveraging the commercially available piperidine‑TZD intermediate for rapid library synthesis.

Ex‑vivo Tissue Bath and In‑vivo Wound‑Healing Models Requiring Sustained Prostaglandin Elevation

The moderate cLogP (~5.2) and TPSA (80.7 Ų) [REFS‑3] predict adequate tissue penetration and solubility for topical or intraperitoneal administration in murine wound‑healing or bone‑regeneration models. The robust 15‑PGDH inhibition (IC₅₀ = 8 nM) demonstrated in recombinant enzyme assays [REFS‑1] supports use in pharmacodynamic studies where local prostaglandin elevation is the desired endpoint.

Pharmacological Tool Compound for Distinguishing 15‑PGDH‑Dependent from PPARγ‑Dependent Effects of Thiazolidinediones

In mixed‑mechanism studies, this compound serves as a clean negative control for PPARγ agonism (no transactivation at concentrations ≤10 µM) [REFS‑2] while providing potent 15‑PGDH inhibition. This orthogonal pharmacology profile is not achievable with pioglitazone, rosiglitazone, or even early‑generation 15‑PGDH inhibitors that retain residual PPARγ activity [REFS‑2].

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